N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine
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Description
Synthesis Analysis
The synthesis of 1,2,4-triazol-4-amine derivatives typically involves the reaction of amino-triazole with various aldehydes or ketones to form Schiff bases or their equivalents. For example, Panchal and Patel (2011) detailed the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines through cyclization reactions, showcasing the flexibility of triazole compounds in forming diverse structures (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. For instance, Al‐Azmi and Mahmoud (2020) synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, confirming their structure via spectroscopic analyses and X-ray analysis for a methyl derivative, illustrating the typical planar nature of triazole rings and their capacity for diverse substitution patterns (Al‐Azmi & Mahmoud, 2020).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, leveraging the reactivity of the triazole ring. The study by Amareshwar, Mishra, and Ila (2011) on the versatility of oxazol-5-one derivatives for the synthesis of heterocycles demonstrates the reactive nature of nitrogen-containing rings, similar to triazoles, in forming complex structures (Amareshwar, Mishra, & Ila, 2011).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The synthesis and characterization studies typically include these aspects to understand the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of triazole derivatives. The antimicrobial and antiproliferative activities of some triazole compounds, as discussed by Stefely et al. (2010), highlight the bioactive potential of this class of compounds, pointing towards their chemical interactions with biological targets (Stefely et al., 2010).
Scientific Research Applications
Chemical Synthesis and Reactivity
A study by Majireck and Weinreb (2006) explored the ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes, resulting in 1,4,5-trisubstituted-1,2,3-triazoles, demonstrating the chemical utility of triazoles in synthesizing complex organic compounds (M. M. Majireck & S. Weinreb, 2006).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and tested their antimicrobial and cytotoxic properties, illustrating the potential of such compounds in developing new antimicrobial agents (M. Noolvi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Ge et al. (2008) reported on bipolar molecules derived from triphenylamine and benzimidazole for use in highly efficient single-layer OLEDs, showcasing the application of such compounds in advanced electronic devices (Z. Ge et al., 2008).
Antimicrobial Agents Development
Al-Azmi and Mahmoud (2020) developed novel triazol-benzene derivatives with demonstrated antimicrobial activities, indicating the potential of these compounds in medical and pharmaceutical applications (Amal Al‐Azmi & H. Mahmoud, 2020).
Coordination Complexes and Catalytic Applications
Schweinfurth et al. (2013) synthesized coordination complexes of Ni(II) with triazole ligands, examining their structural, magnetometric, spectroscopic, and theoretical aspects, which can be applied in catalysis and material science (David Schweinfurth et al., 2013).
Polymer Science and Material Chemistry
Li et al. (2012) discussed the synthesis of a polymeric complex with HgCl2 involving a triazol-amine derivative, contributing to the field of polymer science and material chemistry (Yan-An Li et al., 2012).
properties
IUPAC Name |
(E)-1-(3-phenyl-1,4-benzodioxin-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-2-6-13(7-3-1)17-16(10-20-21-11-18-19-12-21)22-14-8-4-5-9-15(14)23-17/h1-12H/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWLXFFYHFSAY-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=NN4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)/C=N/N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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